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molecular formula BrHKO3 B1260966 Potassium bromate CAS No. 7758-01-2

Potassium bromate

Cat. No. B1260966
M. Wt: 168.01 g/mol
InChI Key: ISNOGGYFSHCRRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06713515B2

Procedure details

A solution of 1,2,3,4-tetrahydro-1,1,7-trimethyl-naphthalene (9.60 g, 55 mmol), potassium bromate (9.17 g, 55 mmol), cerium ammonium nitrate (1.50 g) in water (28 mL) and dioxane (44 mL) was heated under argon at 85° C. for 6 hours. The mixture was then cooled to 0° C., diluted with ethyl acetate and water. The organic phase was separated and the aqueous phase extracted with ethyl acetate. The combined organic extracts were washed with water (2×), saturated sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, filtered and concentrated. The residue was purified by silica gel chromatography (6.5×17 cm, 10% ethyl acetate/hexane) to give the title material (9.2 g, 89%) as a colorless oil.
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
9.17 g
Type
reactant
Reaction Step One
Name
cerium ammonium nitrate
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
28 mL
Type
solvent
Reaction Step One
Quantity
44 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
89%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:13])[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([CH3:12])[CH:10]=2)[CH2:5][CH2:4][CH2:3]1.Br([O-])(=O)=[O:15].[K+].[N+]([O-])([O-])=O.[NH4+].[Ce]>O.O1CCOCC1.C(OCC)(=O)C>[CH3:1][C:2]1([CH3:13])[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([CH3:12])[CH:10]=2)[C:5](=[O:15])[CH2:4][CH2:3]1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
9.6 g
Type
reactant
Smiles
CC1(CCCC2=CC=C(C=C12)C)C
Name
Quantity
9.17 g
Type
reactant
Smiles
Br(=O)(=O)[O-].[K+]
Name
cerium ammonium nitrate
Quantity
1.5 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[NH4+].[Ce]
Name
Quantity
28 mL
Type
solvent
Smiles
O
Name
Quantity
44 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic phase was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic extracts were washed with water (2×), saturated sodium bicarbonate and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography (6.5×17 cm, 10% ethyl acetate/hexane)

Outcomes

Product
Name
Type
product
Smiles
CC1(CCC(C2=CC=C(C=C12)C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 9.2 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 88.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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